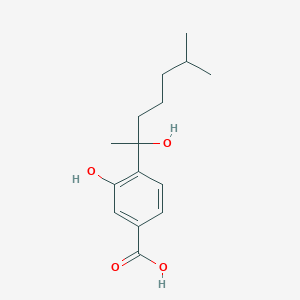![molecular formula C12H17N3O2 B1659622 ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate CAS No. 6637-63-4](/img/structure/B1659622.png)
ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes an ethyl carbamate group and a dimethylaminophenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 4-dimethylaminobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .
Comparaison Avec Des Composés Similaires
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[(4-methylaminophenyl)methylideneamino]carbamate: Similar structure but with a methylamino group instead of a dimethylamino group.
Ethyl N-[(4-dimethylaminophenyl)methylideneamino]thiocarbamate: Similar structure but with a thiocarbamate group instead of a carbamate group.
These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .
Propriétés
Numéro CAS |
6637-63-4 |
|---|---|
Formule moléculaire |
C12H17N3O2 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
ethyl N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamate |
InChI |
InChI=1S/C12H17N3O2/c1-4-17-12(16)14-13-9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3,(H,14,16)/b13-9+ |
Clé InChI |
UFPYMTLVBJSQJK-UKTHLTGXSA-N |
SMILES |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
SMILES isomérique |
CCOC(=O)N/N=C/C1=CC=C(C=C1)N(C)C |
SMILES canonique |
CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-(4-tert-butyl-2,6-dimethylphenyl)acetyl]amino]ethyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1659541.png)
![N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]-2-methylbenzamide](/img/structure/B1659542.png)
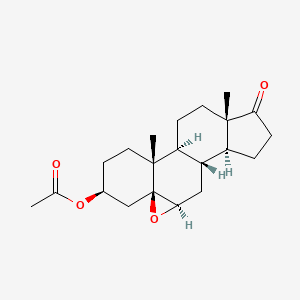
![N-(2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydroxylamine](/img/structure/B1659544.png)
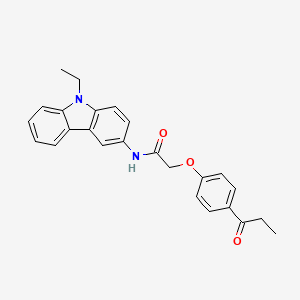
![[2-[2-Chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B1659548.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B1659549.png)
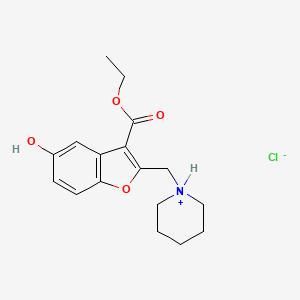
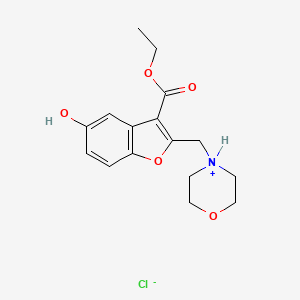


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(4-methoxyphenyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B1659559.png)
